2-(6-Methylpyridin-3-yl)ethanamine
Overview
Description
2-(6-Methylpyridin-3-yl)ethanamine: is an organic compound with the molecular formula C8H12N2 . It is a derivative of pyridine, characterized by the presence of a methyl group at the 6th position and an ethanamine group at the 3rd position of the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(6-Methylpyridin-3-yl)ethanamine typically begins with 6-methylpyridine.
Reaction Steps: The process involves the alkylation of 6-methylpyridine with ethylene oxide or ethylene chlorohydrin in the presence of a base such as sodium or potassium hydroxide.
Reaction Conditions: The reaction is usually carried out under reflux conditions, with temperatures ranging from 80°C to 120°C.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Purification: The product is typically purified using distillation or recrystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(6-Methylpyridin-3-yl)ethanamine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Typical reagents include alkyl halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Building Block: 2-(6-Methylpyridin-3-yl)ethanamine is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in coordination chemistry and catalysis.
Biology:
Biochemical Research: The compound is used in the study of enzyme mechanisms and receptor binding studies.
Medicine:
Pharmaceuticals: It is investigated for its potential use in the development of new drugs, particularly those targeting neurological pathways.
Industry:
Material Science: The compound is used in the synthesis of polymers and advanced materials.
Mechanism of Action
Molecular Targets and Pathways:
Receptor Binding: 2-(6-Methylpyridin-3-yl)ethanamine can bind to specific receptors in the body, influencing various biochemical pathways.
Enzyme Interaction: It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
Mechanism:
Binding Affinity: The compound’s structure allows it to interact with specific molecular targets, leading to changes in cellular function.
Pathway Modulation: By binding to receptors or enzymes, it can modulate signaling pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- 2-(6-Methylpyridin-2-yl)ethanamine
- 2-(5-Methylpyridin-3-yl)ethanamine
- 2-(6-Methoxypyridin-3-yl)ethanamine
Comparison:
- Structural Differences: While these compounds share a similar pyridine core, the position and type of substituents (e.g., methyl, methoxy) differ.
- Chemical Properties: These structural differences lead to variations in chemical reactivity, binding affinity, and overall biological activity.
- Uniqueness: 2-(6-Methylpyridin-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(6-methylpyridin-3-yl)ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-2-3-8(4-5-9)6-10-7/h2-3,6H,4-5,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAUZLFLNPDEER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630329 | |
Record name | 2-(6-Methylpyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90196-84-2 | |
Record name | 2-(6-Methylpyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-methylpyridin-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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